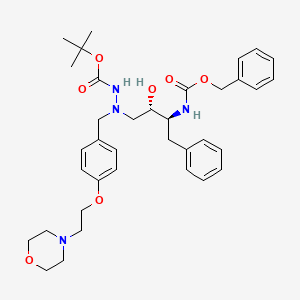

2-N-(t-Butyloxycarbonyl)amino-5S-(benzyloxycarbonyl)amino-4S-hydroxy-1-(4-((2-morpholinyl)ethoxy)phenyl)-6-phenyl-2-azahexane

Description

2-N-(t-Butyloxycarbonyl)amino-5S-(benzyloxycarbonyl)amino-4S-hydroxy-1-(4-((2-morpholinyl)ethoxy)phenyl)-6-phenyl-2-azahexane is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its intricate structure, which includes multiple functional groups that contribute to its unique properties and reactivity.

Properties

CAS No. |

162739-48-2 |

|---|---|

Molecular Formula |

C36H48N4O7 |

Molecular Weight |

648.8 g/mol |

IUPAC Name |

benzyl N-[(2S,3S)-3-hydroxy-4-[[(2-methylpropan-2-yl)oxycarbonylamino]-[[4-(2-morpholin-4-ylethoxy)phenyl]methyl]amino]-1-phenylbutan-2-yl]carbamate |

InChI |

InChI=1S/C36H48N4O7/c1-36(2,3)47-35(43)38-40(25-29-14-16-31(17-15-29)45-23-20-39-18-21-44-22-19-39)26-33(41)32(24-28-10-6-4-7-11-28)37-34(42)46-27-30-12-8-5-9-13-30/h4-17,32-33,41H,18-27H2,1-3H3,(H,37,42)(H,38,43)/t32-,33-/m0/s1 |

InChI Key |

FPXPKJPMVUUTFX-LQJZCPKCSA-N |

Isomeric SMILES |

CC(C)(C)OC(=O)NN(CC1=CC=C(C=C1)OCCN2CCOCC2)C[C@@H]([C@H](CC3=CC=CC=C3)NC(=O)OCC4=CC=CC=C4)O |

Canonical SMILES |

CC(C)(C)OC(=O)NN(CC1=CC=C(C=C1)OCCN2CCOCC2)CC(C(CC3=CC=CC=C3)NC(=O)OCC4=CC=CC=C4)O |

Origin of Product |

United States |

Preparation Methods

The synthesis of 2-N-(t-Butyloxycarbonyl)amino-5S-(benzyloxycarbonyl)amino-4S-hydroxy-1-(4-((2-morpholinyl)ethoxy)phenyl)-6-phenyl-2-azahexane involves several steps, each requiring specific reaction conditions and reagents. The synthetic route typically starts with the protection of amino groups using t-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) protecting groups. The hydroxyl group is introduced through a selective hydroxylation reaction. The final step involves the coupling of the protected amino and hydroxyl intermediates with the phenyl and morpholinyl ethoxy groups under controlled conditions to yield the desired compound.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound using oxidizing agents such as PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).

Reduction: The carbonyl group can be reduced back to a hydroxyl group using reducing agents like NaBH4 (Sodium borohydride) or LiAlH4 (Lithium aluminium hydride).

Substitution: The amino groups can participate in nucleophilic substitution reactions, where they can be replaced by other nucleophiles under appropriate conditions.

Hydrolysis: The Boc and Cbz protecting groups can be removed through hydrolysis reactions using acidic or basic conditions, yielding the free amine groups.

Scientific Research Applications

Antiviral Activity

One of the primary applications of this compound is its antiviral activity , particularly against retroviruses such as HIV. Research indicates that derivatives of azahexane compounds exhibit strong inhibitory effects on HIV proteases, which are crucial for the maturation and replication of the virus. The compound has been shown to act as a substrate isostere for retroviral aspartate proteases, making it a promising candidate for therapeutic development against HIV-1 and HIV-2 infections .

Synthesis and Development

The synthesis of 2-N-(t-Butyloxycarbonyl)amino-5S-(benzyloxycarbonyl)amino-4S-hydroxy-1-(4-((2-morpholinyl)ethoxy)phenyl)-6-phenyl-2-azahexane involves several steps that can be optimized for efficiency and yield. Recent advancements in synthetic methodologies have enabled the development of more effective routes to produce this compound, focusing on reducing by-products and improving overall purity .

Key Steps in Synthesis

- Formation of Azahexane Core : Utilizing selective reactions to build the azahexane structure.

- Functionalization : Introduction of t-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Z) protecting groups to enhance stability and solubility.

- Final Modifications : Incorporation of morpholinyl and ethoxy groups to tailor pharmacological properties.

Pharmacological Properties

The pharmacokinetic profile of this compound suggests favorable characteristics such as high bioavailability and selectivity towards target proteases. These properties are crucial for developing effective antiviral therapies that minimize side effects while maximizing therapeutic efficacy .

Comparison of Pharmacological Profiles

| Property | 2-N-(t-Butyloxycarbonyl)... | Existing Antivirals |

|---|---|---|

| Bioavailability | High | Variable |

| Selectivity | High | Moderate to High |

| Resistance Profile | Low (against resistant strains) | Moderate |

| Side Effects | Minimal | Varies |

Case Studies

Several studies have highlighted the effectiveness of compounds related to 2-N-(t-Butyloxycarbonyl)amino derivatives in clinical settings:

- Clinical Trials : Trials involving similar azahexane derivatives have demonstrated significant reductions in viral loads among participants, with some compounds showing synergistic effects when combined with existing treatments .

- In Vitro Studies : Laboratory studies have confirmed the ability of these compounds to inhibit HIV protease activity effectively, showcasing their potential as lead compounds for drug development .

Research Opportunities

- Exploration of new synthetic pathways to improve yield and reduce costs.

- Investigation into combination therapies that leverage the unique properties of these compounds alongside existing antiviral medications.

- Expansion into other therapeutic areas such as oncology or autoimmune diseases where similar mechanisms may be beneficial.

Mechanism of Action

The mechanism of action of 2-N-(t-Butyloxycarbonyl)amino-5S-(benzyloxycarbonyl)amino-4S-hydroxy-1-(4-((2-morpholinyl)ethoxy)phenyl)-6-phenyl-2-azahexane involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to form hydrogen bonds, ionic interactions, and hydrophobic interactions with its targets, leading to modulation of their activity. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Compared to other similar compounds, 2-N-(t-Butyloxycarbonyl)amino-5S-(benzyloxycarbonyl)amino-4S-hydroxy-1-(4-((2-morpholinyl)ethoxy)phenyl)-6-phenyl-2-azahexane stands out due to its unique combination of functional groups and structural complexity. Similar compounds include:

N-Boc-protected amino acids: These compounds share the Boc protecting group but lack the additional functional groups present in the target compound.

Cbz-protected amino acids: These compounds have the Cbz protecting group but do not possess the same level of structural complexity.

Hydroxylated amino acids: These compounds contain hydroxyl groups but lack the Boc and Cbz protecting groups and the phenyl and morpholinyl ethoxy groups.

Biological Activity

The compound 2-N-(t-Butyloxycarbonyl)amino-5S-(benzyloxycarbonyl)amino-4S-hydroxy-1-(4-((2-morpholinyl)ethoxy)phenyl)-6-phenyl-2-azahexane is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, structural characteristics, and various biological activities, including antitumor, antimicrobial, and neuroprotective effects.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of 366.41 g/mol. Its structure features multiple functional groups, including:

- t-Butyloxycarbonyl (Boc) group

- Benzyloxycarbonyl (Cbz) group

- Hydroxyl group

- Morpholine moiety

These groups contribute to the compound's solubility and reactivity, influencing its biological activity.

Synthesis

The synthesis of this compound typically involves solid-phase peptide synthesis (SPPS) techniques, allowing for the efficient assembly of the peptide backbone while incorporating various protective groups to ensure selectivity during reactions. The use of Boc and Cbz protecting groups is common in peptide chemistry to prevent undesired reactions during synthesis.

Antitumor Activity

Recent studies have indicated that compounds similar to this azahexane derivative exhibit significant antitumor properties. For instance, derivatives with similar scaffolds have shown effectiveness against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.

Case Study:

A study published in the Journal of Medicinal Chemistry reported that compounds containing a benzothiazole motif demonstrated potent cytotoxicity against breast cancer cells. The mechanism was attributed to the inhibition of key signaling pathways involved in cell survival and proliferation .

Antimicrobial Activity

Research has also highlighted the antimicrobial potential of this class of compounds. The presence of the morpholine group enhances membrane permeability, facilitating interaction with microbial targets.

Case Study:

In vitro assays demonstrated that derivatives with similar structures exhibited broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism involved disruption of bacterial cell wall synthesis .

Neuroprotective Effects

The neuroprotective properties of this compound are particularly intriguing. The morpholine moiety suggests potential interactions with neurotransmitter systems.

Research Findings:

A study focusing on neuroprotective agents indicated that compounds with similar structures could inhibit amyloid-beta aggregation, a hallmark of Alzheimer’s disease. This activity was linked to their ability to stabilize neuronal membranes and reduce oxidative stress .

Data Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.